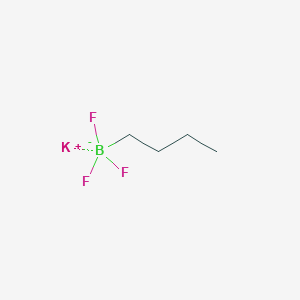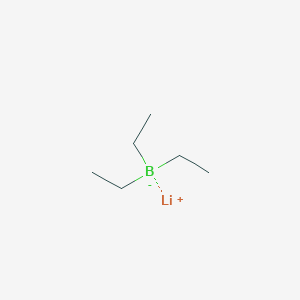
Potassium butyltrifluoroborate
Descripción general
Descripción
Potassium butyltrifluoroborate (KBTF) is an inorganic compound with the chemical formula K[C4H9BF3]. It is a colorless, water-soluble salt that has a variety of uses in scientific research and industrial applications. KBTF is a versatile compound that can be used as an intermediate in organic synthesis, as a reagent in the preparation of fluorinated compounds, and as a catalyst in various reactions. It has also been used in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Potassium Butyltrifluoroborate
is a chemical compound with the molecular formula C4H9BF3K . It’s a solid at 20 degrees Celsius and is often used in scientific research .
- Potassium Butyltrifluoroborate is often used in organic synthesis . It has emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
- The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
- Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Boronic acids, boronate esters, and organoboranes have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry .
- Potassium Butyltrifluoroborate can be used as a more stable and reliable source of boron in these reactions .
Organic Synthesis
Suzuki–Miyaura-type Reactions
- Potassium Butyltrifluoroborate can be used in an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- This provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
- A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
- Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
- An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers .
- The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .
- A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives .
- Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
Decarboxylative Borylation
Preparation of Potassium Organotrifluoroborates
Oxa-Matteson Reaction
Copper-Catalyzed β-Boration
- Potassium organotrifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
- They are easily prepared, and most are indefinitely stable to air and moisture .
- These reagents have been employed in the syntheses of various natural products and biologically significant analogues .
- Potassium trifluoroborate salts have been used as convenient, stable reagents for difficult alkyl transfers .
- Strategies employing these reagents as nucleophilic substrates have been described .
- A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
- Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
Suzuki-Miyaura Cross-Coupling and Rh-Catalyzed Addition Reactions
Alkyl Transfers
Preparation of Alkyltrifluoroborates
Hydroboration Reactions
Propiedades
IUPAC Name |
potassium;butyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVTQCFJZFJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635665 | |
| Record name | Potassium butyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium butyltrifluoroborate | |
CAS RN |
444343-55-9 | |
| Record name | Potassium butyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Butyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)




![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)

![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1592965.png)
